Calcium terephthalate

Vue d'ensemble

Description

Calcium terephthalate is a chemical compound formed by the reaction of calcium ions with terephthalic acid. It is known for its use in various industrial and scientific applications, particularly in the field of materials science. The compound is characterized by its stability and unique structural properties, making it a valuable component in the synthesis of high-performance materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcium terephthalate can be synthesized by reacting terephthalic acid with calcium oxide or calcium hydroxide. The reaction typically involves dissolving terephthalic acid in a suitable solvent, such as water or ethanol, and then adding calcium oxide or calcium hydroxide to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and controlled temperature and pressure conditions are common in industrial production to achieve efficient synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: Calcium terephthalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can also occur, leading to the formation of reduced derivatives.

Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce hydroxylated compounds.

Applications De Recherche Scientifique

Composite Materials

Calcium Terephthalate in High-Performance Composites

This compound is increasingly being used as a filler in high-performance composites, especially those based on polyether ether ketone (PEEK). The incorporation of this compound into PEEK composites enhances their thermomechanical properties while reducing costs. Research indicates that this compound salts exhibit good thermal stability above 400 °C, making them suitable for high-temperature applications. The interaction between the calcium ions and terephthalate ions allows for strong bonding with polymer matrices, resulting in improved mechanical performance and thermal resistance .

Characterization Techniques

To evaluate the effectiveness of this compound as a filler, various characterization techniques are employed:

- Scanning Electron Microscopy (SEM) : Used to analyze the morphology of this compound and its composites.

- X-ray Diffraction (XRD) : Determines the crystalline structure of this compound.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition temperatures.

- Fourier Transform Infrared Spectroscopy (FTIR) : Identifies functional groups and chemical bonding within the composites .

Energy Storage Systems

Sodium-Ion Batteries

This compound has been identified as a promising anode material for sodium-ion batteries. Two-dimensional flakes of this compound synthesized through solvothermal methods exhibit excellent electrochemical properties, including high cycling capacity and rate capability. Specifically, these anodes can achieve a capacity of 195 mA h g at a current density of 1000 mA g, demonstrating their potential for use in energy storage applications .

Lithium-Ion Batteries

In addition to sodium-ion batteries, modified this compound is being explored as an organic cathode material in lithium-ion batteries. The modification process enhances its conductivity and cycle performance, achieving a capacity retention of 93% after extensive cycling. This makes it a viable candidate for sustainable battery technologies due to its low cost and environmental safety .

Waste Recycling

Upcycling Polyethylene Terephthalate (PET)

Recent advancements have shown that this compound can be synthesized from waste PET through sustainable methods. This process not only provides a valuable material but also addresses environmental concerns associated with plastic waste. Techniques such as enzymatic upcycling and reactive processing have been developed to convert PET into high-purity this compound, which can then be used in various applications including composites and energy storage systems .

Mécanisme D'action

The mechanism by which calcium terephthalate exerts its effects is primarily related to its structural properties. The compound’s ability to form stable complexes with various ions and molecules makes it effective in applications such as ion exchange and catalysis. The molecular targets and pathways involved include interactions with metal ions and organic molecules, facilitating various chemical processes.

Comparaison Avec Des Composés Similaires

- Magnesium terephthalate

- Sodium terephthalate

- Potassium terephthalate

- Aluminum terephthalate

Comparison: Calcium terephthalate is unique due to its specific interactions with calcium ions, which impart distinct thermal and mechanical properties to the materials it is incorporated into. Compared to magnesium terephthalate, for example, this compound exhibits higher thermal stability and different crystallization behavior .

Activité Biologique

Calcium terephthalate (CaTP) is a compound derived from the reaction of terephthalic acid and calcium oxide, resulting in a salt that exhibits various biological activities. This article explores the biological properties of this compound, focusing on its synthesis, characterization, and potential applications in biomedical fields.

Synthesis and Characterization

This compound is synthesized through a reaction between terephthalic acid and calcium oxide in an aqueous environment. The reaction can be summarized as follows:

This process yields trihydrate this compound, which can be dehydrated to produce anhydrous this compound (CATAS) through heating at elevated temperatures . The thermal stability of CATAS makes it suitable for incorporation into high-performance polymers, enhancing their mechanical properties .

Biological Activity

The biological activity of this compound has been investigated in various studies, particularly regarding its biocompatibility and potential applications in tissue engineering.

Cell Proliferation and Adhesion

Research has demonstrated that calcium-containing biomaterials can promote osteoblast proliferation and differentiation. In a study using mouse MC3T3-E1 preosteoblast cells, calcium phosphate coatings enhanced cell adhesion and proliferation compared to control groups. The findings indicated that higher alkaline phosphatase (ALP) activity was associated with increased differentiation of osteoblasts on biomimetic surfaces containing calcium .

Table 1: Summary of Biological Activities of this compound

Biocompatibility

This compound has shown promising results in biocompatibility studies. For instance, the incorporation of calcium ions during ozone treatment of polyethylene terephthalate (PET) improved the hydrophilicity and surface characteristics of PET, enhancing its compatibility with bone marrow cells . This suggests that calcium ions play a significant role in modifying surfaces for improved biological interactions.

Case Studies

Case Study 1: Enzymatic Upcycling of PET

A recent study explored the enzymatic upcycling of waste PET to produce this compound. By incorporating concentrated calcium ions into the hydrolytic reaction, researchers achieved an impressive conversion rate of approximately 84% from waste PET to solid hydrated this compound. This method not only addresses plastic waste but also generates a material suitable for high-value applications such as battery electrodes .

Case Study 2: Biocompatibility Assessment

In another investigation, the biocompatibility of CaTP was assessed through in vitro studies involving rat bone marrow cells. The results indicated that surfaces modified with CaTP exhibited enhanced cell responses compared to untreated controls, suggesting that calcium modifications can significantly improve the biological performance of synthetic materials used in medical applications .

Propriétés

IUPAC Name |

calcium;terephthalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.Ca/c9-7(10)5-1-2-6(4-3-5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAEHPKIXIIACPQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

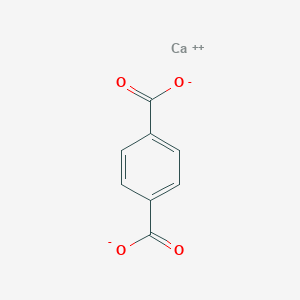

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4CaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101340682 | |

| Record name | Calcium terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101340682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13170-48-4, 16130-76-0 | |

| Record name | 1,4-Benzenedicarboxylic acid, calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013170484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016130760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101340682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N2LWP8E0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.